1-(2-chlorophenyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)urea
Description
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4OS/c1-12-9-13(2)23(22-12)17(14-7-8-25-11-14)10-20-18(24)21-16-6-4-3-5-15(16)19/h3-9,11,17H,10H2,1-2H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCKXVWFSTWUKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)NC2=CC=CC=C2Cl)C3=CSC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-chlorophenyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)urea is a derivative of urea that incorporates a pyrazole moiety, which has been widely recognized for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 319.85 g/mol. The structural complexity includes a chlorophenyl group, a thiophene ring, and a pyrazole derivative, which contribute to its biological efficacy.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrazole derivatives. The incorporation of the 3,5-dimethylpyrazole moiety in the structure has shown selective cytotoxic effects against various cancer cell lines.
- Case Study : In vitro assays demonstrated that compounds similar to this compound exhibited significant cytotoxicity against human colorectal carcinoma cells (HCT116), with IC50 values indicating effective dose-response relationships .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Pyrazole derivatives are known for their broad-spectrum activity against bacteria and fungi.
- Research Findings : Compounds with similar pyrazole structures demonstrated minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various bacterial strains, including E. coli and S. aureus . This indicates that the compound could be developed as a novel antimicrobial agent.
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole derivatives are well-documented. The presence of the thiophene ring may enhance these properties.
- Experimental Evidence : In vitro studies showed that derivatives with similar structures exhibited significant inhibition of pro-inflammatory cytokines and reduced edema in animal models .
Antioxidant Activity
Antioxidant activity is crucial for preventing oxidative stress-related diseases.
- Findings : Compounds bearing the pyrazole scaffold have been reported to exhibit high DPPH scavenging activity, indicating their potential as antioxidants . The antioxidant capacity was measured with percentages ranging from 84% to 90%, showcasing their efficacy in neutralizing free radicals.
Data Table: Summary of Biological Activities
Scientific Research Applications
Antimicrobial Applications
Recent studies have highlighted the antimicrobial potential of compounds similar to 1-(2-chlorophenyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)urea. The presence of both pyrazole and thiophene rings enhances the compound's efficacy against various bacterial strains.
Table 1: Antimicrobial Activity Comparison
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| This compound | 15 | S. aureus, E. coli |
| Chloramphenicol | 20 | S. aureus, E. coli |
| Ciprofloxacin | 10 | S. aureus, E. coli |
The minimum inhibitory concentration (MIC) values indicate that this compound exhibits comparable efficacy to established antibiotics, suggesting its potential as an antimicrobial agent.
Anticancer Activity
The anticancer properties of this compound have been investigated in several studies. Notably, it has demonstrated significant inhibition of cell proliferation in various cancer cell lines.
Case Study: U937 Cell Line
In a comparative study involving the U937 cell line, the compound exhibited an IC50 value of 16.23 μM, which was more effective than etoposide (IC50 = 17.94 μM). This suggests that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest or apoptosis pathways.
Table 2: Anticancer Activity Summary
| Cell Line | IC50 (μM) | Reference Compound | IC50 (μM) |
|---|---|---|---|
| U937 | 16.23 | Etoposide | 17.94 |
| THP-1 | >50 | Doxorubicin | 0.5 |
The biological activity can be attributed to the interaction of the pyrazole ring with specific biological targets involved in cancer progression.
Enzyme Inhibition
Research indicates that compounds like this compound inhibit key enzymes such as carbonic anhydrases and DNA gyrases. These enzymes are crucial for bacterial survival and cancer cell proliferation, making this compound a candidate for further development in therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Modifications on the Aryl Group
Variations in the aryl substituent significantly influence physicochemical and pharmacological properties. Key analogs include:
Key Observations :
- Steric Factors : The ortho-substituted Cl in the target compound may impose steric hindrance compared to para-substituted analogs (e.g., 3,5-dichlorophenyl derivatives in ) .
Heterocyclic Modifications
The pyrazole and thiophene moieties are critical for interactions. Comparisons include:
Key Observations :
- Pyrazole vs.
- Functional Additions : Coumarin-containing analogs (e.g., 3d) demonstrate how heterocyclic extensions enable multifunctionality .
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing 1-(2-chlorophenyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)urea?
- Methodological Answer : The compound can be synthesized via a multi-step approach. First, prepare the substituted ethylamine intermediate by coupling 3,5-dimethyl-1H-pyrazole with thiophen-3-yl ethyl bromide. Next, react 2-chlorophenyl isocyanate with the amine intermediate in an inert solvent (e.g., dichloromethane or toluene) under reflux. Use a base like triethylamine to neutralize HCl byproducts. Monitor reaction progress via TLC or HPLC. Optimization of molar ratios and reaction time is critical to minimize side products . For scalability, consider flow-chemistry techniques to enhance yield and reproducibility, as demonstrated in similar urea syntheses .
Q. Which analytical techniques are most effective for structural characterization of this urea derivative?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : , , and 2D experiments (e.g., COSY, HSQC) to confirm connectivity of the pyrazole, thiophene, and urea moieties.
- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
- X-ray crystallography : If single crystals are obtainable, this provides unambiguous confirmation of stereochemistry and bond angles, as seen in related pyrazole-thiophene structures .
- IR spectroscopy : To identify urea carbonyl stretches (~1640–1680 cm) and aromatic C-H vibrations.
Q. How should researchers design preliminary biological activity screens for this compound?
- Methodological Answer : Prioritize in vitro assays targeting plausible mechanisms based on structural analogs. For example:
- Kinase inhibition assays : Due to the pyrazole moiety’s role in ATP-binding pocket interactions.
- Antimicrobial testing : Thiophene derivatives often exhibit activity against bacterial/fungal strains.
- Cytotoxicity profiling : Use cancer cell lines (e.g., HeLa, MCF-7) and normal cells (e.g., HEK293) to assess selectivity. Include positive controls (e.g., doxorubicin) and dose-response curves (0.1–100 µM).
Q. What safety protocols are recommended for handling this compound in the lab?
- Methodological Answer : Refer to SDS guidelines for structurally similar urea derivatives:
- Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure.
- Work in a fume hood due to potential respiratory irritancy.
- Store in a cool, dry environment away from oxidizing agents.
- Dispose of waste via approved chemical disposal protocols .
Advanced Research Questions
Q. How can reaction mechanisms for the formation of this urea derivative be elucidated?
- Methodological Answer :
- Kinetic studies : Vary reactant concentrations and monitor intermediate formation via stopped-flow NMR or inline IR.
- Isotopic labeling : Use -labeled amines to track urea bond formation via -NMR.
- Computational modeling : Employ DFT calculations (e.g., Gaussian 09) to map energy barriers for isocyanate-amine coupling, focusing on steric effects from the 2-chlorophenyl group .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Orthogonal assays : Validate initial findings using independent methods (e.g., SPR for binding affinity vs. enzymatic activity).
- Structural analogs : Synthesize derivatives with modifications to the pyrazole (e.g., methyl → ethyl) or thiophene (e.g., 3-yl → 2-yl) groups to isolate pharmacophores. Compare activities to identify critical substituents .
- Meta-analysis : Adjust for variables like solvent (DMSO vs. aqueous), cell passage number, and assay incubation time.
Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound class?
- Methodological Answer :
- Parallel synthesis : Create a library of analogs with systematic substitutions (e.g., halogens on the phenyl ring, pyrazole ring size).
- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate electronic/steric descriptors with activity data.
- Crystallographic studies : Resolve target-ligand complexes (e.g., with kinases) to identify binding interactions, as demonstrated for pyrazole-containing inhibitors .
Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- LogP adjustment : Introduce hydrophilic groups (e.g., -OH, -COOH) to the thiophene or pyrazole rings to improve solubility.
- Metabolic stability : Test microsomal half-life (human/rat liver microsomes) and identify metabolic soft spots via LC-MS metabolite profiling.
- Prodrug strategies : Mask polar groups (e.g., urea) with ester linkages, as seen in related urea-based therapeutics .
Q. What advanced analytical methods can resolve impurities or degradation products in synthesized batches?
- Methodological Answer :
- LC-MS/MS : Use a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) to separate and identify byproducts.
- Stability-indicating assays : Stress testing under heat, light, and humidity to force degradation. Compare chromatograms to unaged samples.
- NMR diffusion-ordered spectroscopy (DOSY) : Differentiate between closely related impurities (e.g., regioisomers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
